

# An In-Vitro Comparative Analysis of the Pharmaceutical Equivalence of Domperidone Tablets

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Compound of Interest		
Compound Name:	Domperidone	
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This guide provides a comprehensive in-vitro assessment of the pharmaceutical equivalence of various commercially available **Domperidone** tablets. The following sections detail the experimental protocols, comparative data, and a summary of the findings to aid researchers, scientists, and drug development professionals in understanding the quality attributes of different **Domperidone** formulations. **Domperidone** is a dopamine antagonist, widely used as an antiemetic and prokinetic agent.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3]

#### **Experimental Protocols**

The evaluation of pharmaceutical equivalence was conducted using a series of standardized in-vitro tests to assess the physical and chemical attributes of the tablets. These tests are crucial for ensuring batch-to-batch consistency and predicting the in-vivo performance of the drug product.

# **Physical Evaluation**

a) Weight Variation: Twenty tablets from each brand were individually weighed using an analytical balance.[3] The average weight was calculated, and the percentage deviation of each tablet from the average was determined. According to United States Pharmacopeia (USP) specifications, the deviation should be within acceptable limits (e.g., ±7.5% for tablets weighing 130 mg or less and ±5% for tablets weighing more than 130 mg to 324 mg).[4]

#### Validation & Comparative





- b) Hardness Test: The hardness of the tablets, which indicates their mechanical strength, was measured using a Monsanto hardness tester.[4] The test measures the force required to break a tablet diametrically. A hardness of 4-10 kg/cm<sup>2</sup> is generally considered satisfactory.[1]
- c) Friability Test: The friability test assesses the ability of tablets to withstand abrasion during handling, packaging, and transportation. A pre-weighed sample of tablets was placed in a Roche friabilator and rotated for a set number of revolutions (e.g., 100).[5] The tablets were then de-dusted and re-weighed. The percentage loss in weight was calculated, with a value of less than 1% being acceptable.[6]
- d) Disintegration Test: The disintegration time for uncoated tablets was determined using a USP disintegration apparatus.[5][7] Six tablets from each brand were placed in the basket-rack assembly, which was then immersed in distilled water at 37±0.5°C.[7] The time taken for all tablets to disintegrate and pass through the mesh was recorded. For uncoated tablets, the disintegration time should typically be within 30 minutes.[3][4]
- e) Wetting Time: Wetting time is a critical parameter for fast-dissolving tablets. A piece of tissue paper folded twice was placed in a petri dish containing 6 ml of water.[7] A tablet was placed on the paper, and the time required for complete wetting was measured.[7]

#### **Chemical Evaluation**

- a) Drug Content (Assay): To determine the amount of active pharmaceutical ingredient (API), a number of tablets (typically 10 or 20) were weighed and finely powdered.[4][6] A quantity of powder equivalent to a specific amount of **Domperidone** was dissolved in a suitable solvent, such as 0.1N HCl or methanol.[3][4] The resulting solution was filtered and analyzed using a UV-Visible spectrophotometer at a specific wavelength (e.g., 284 nm or 286 nm) or by using a validated High-Performance Liquid Chromatography (HPLC) method.[2][3][4][8][9] The drug content should typically fall between 95% and 105% of the label claim.[3][4]
- b) In-Vitro Dissolution Study: Dissolution testing is a key indicator of a drug's release from the dosage form. The study was performed using a USP Dissolution Apparatus II (Paddle method). [4][5] The dissolution medium was 900 mL of 0.1 N HCl, maintained at a temperature of 37±0.5°C, with a paddle rotation speed of 50 rpm.[4][5] Aliquots of the dissolution medium were withdrawn at specified time intervals, filtered, and analyzed for drug content using UV-Vis spectrophotometry or HPLC.[5] The cumulative percentage of drug released was calculated



over time. According to USP, solid oral dosage forms should generally exhibit at least 85% drug release within 60 minutes.[3]

### **Data Analysis: Dissolution Profile Comparison**

To compare the dissolution profiles of different brands, model-independent methods using the difference factor (f1) and similarity factor (f2) were employed.[3][4]

- Difference Factor (f1): This factor measures the percent error between the two curves up to the last time point. An f1 value between 0 and 15 is generally acceptable.[3]
- Similarity Factor (f2): This factor is a logarithmic transformation of the sum-squared error of differences between the test and reference products over all time points. An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.[3]

# Comparative Data of Different Domperidone Formulations

The following tables summarize the in-vitro performance of different brands of **Domperidone** 10 mg tablets, compiled from various studies.

Table 1: Physical Parameters of **Domperidone** Tablets from Different Brands



Paramete r	Brand A	Brand B	Brand C	Brand D	Brand E	USP/BP Specificat ion
Weight Variation (%)	Within limits	Within limits	Within limits	Within limits	Within limits	As per pharmacop eia
Hardness ( kg/cm ²)	4.5 - 5.5	5.0 - 6.0	4.0 - 5.0	6.0 - 7.0	5.5 - 6.5	4 - 10[1]
Friability (%)	0.45	0.52	0.60	0.38	0.41	< 1%
Disintegrati on Time (min)	3.5	4.2	2.8	5.1	6.0	< 30 minutes[3]
Drug Content/As say (%)	98.5	99.2	97.8	101.5	99.8	95% - 105%[3][4]

Data compiled from multiple sources for illustrative purposes.[1][4]

Table 2: Comparative In-Vitro Dissolution Profile of **Domperidone** Tablets

Time (minutes)	Brand A (% Release)	Brand B (% Release)	Brand C (% Release)	Brand D (% Release)	Reference Brand (% Release)
5	45.3 ± 2.1	50.1 ± 1.8	42.5 ± 2.5	55.2 ± 1.5	52.6 ± 2.0
10	75.8 ± 1.5	80.5 ± 2.0	72.3 ± 1.7	85.4 ± 1.9	83.1 ± 1.8
15	92.1 ± 1.2	95.3 ± 1.5	89.8 ± 1.9	96.7 ± 1.3	94.5 ± 1.6
30	98.5 ± 0.9	99.1 ± 1.1	97.6 ± 1.3	99.5 ± 0.8	98.9 ± 1.0
45	99.2 ± 0.8	99.6 ± 0.9	98.9 ± 1.0	99.8 ± 0.5	99.4 ± 0.7



Illustrative data based on findings from comparative studies.[3] All brands tested showed more than 85% drug release within 15 minutes.[3]

Table 3: Dissolution Profile Comparison using f1 and f2 Factors

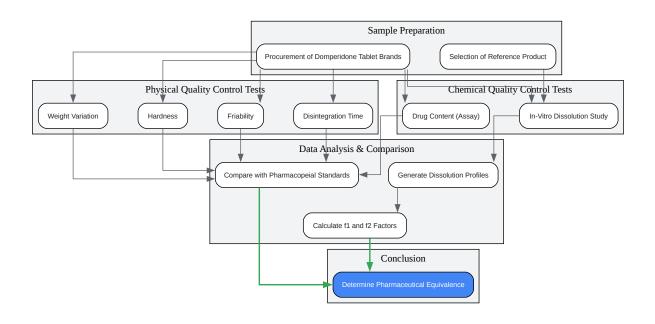
Comparison	f1 (Difference Factor)	f2 (Similarity Factor)	Conclusion (Based on f2 > 50)
Brand A vs. Reference	13.7	44.79	Not Similar
Brand B vs. Reference	8.5	65.2	Similar
Brand C vs. Reference	15.52	30.77	Not Similar
Brand D vs. Reference	4.2	78.9	Similar

Values are illustrative and based on data from different studies.[3][10] Generally, f1 values from 0-15 and f2 values from 50-100 ensure equivalence.[3]

# **Experimental Workflow Visualization**

The following diagram illustrates the logical flow of the in-vitro assessment process for determining the pharmaceutical equivalence of **Domperidone** tablets.





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Caption: Workflow for In-Vitro Pharmaceutical Equivalence Assessment of **Domperidone** Tablets.

#### Conclusion

The presented in-vitro studies demonstrate that while most commercially available **Domperidone** tablets meet the specifications of pharmacopeias for physical parameters and drug content, their dissolution profiles can vary.[3][4] The similarity factor (f2) is a critical tool for establishing pharmaceutical equivalence between a generic product and a reference brand.[4] Brands exhibiting an f2 value greater than 50 can be considered interchangeable in clinical



practice.[3] This guide underscores the importance of rigorous in-vitro testing to ensure the quality and therapeutic equivalence of different **Domperidone** tablet formulations.

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